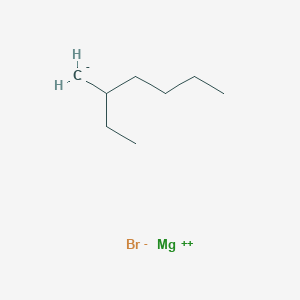
(2-Methoxyethyl)triphenylphosphonium bromide
Overview
Description
(2-Methoxyethyl)triphenylphosphonium bromide is a phosphonium salt that has been utilized in various chemical reactions and synthesis processes. It is a derivative of triphenylphosphine where one of the phenyl groups is substituted with a 2-methoxyethyl group. This compound has been shown to be useful in the synthesis of aminoethyltriphenylphosphonium bromides and as a halogen-carrier in bromination reactions .
Synthesis Analysis
The synthesis of (2-Methoxyethyl)triphenylphosphonium bromide involves the reaction of secondary amines with the compound under aqueous conditions to yield 2-(N-disubstituted amino)ethyltriphenylphosphonium bromides in quantitative yields with high purity . Additionally, the compound has been used to modify 2-bromoethoxycarbonyl protective groups to 2-phosphonioethoxycarbonyl protective functions for amino acids, which are obtained in particularly good yields by reaction with methyldiphenylphosphine .
Molecular Structure Analysis
The molecular structure of a related compound, benzyl(2-methoxyphenyl)diphenylphosphonium bromide, has been determined using X-ray crystallography. The cation exhibits near tetrahedral geometry with an average P-C bond distance, and the configuration of the ion is such that the oxygen atom of the methoxy group is trans to the alkyl carbon atom of the benzyl group . Although this is not the exact compound , it provides insight into the potential geometry and bonding interactions of similar phosphonium salts.
Chemical Reactions Analysis
(2-Methoxyethyl)triphenylphosphonium bromide has been used in the bromination of alkenes, carbonyl compounds, and arenes under mild conditions, with the resulting polymeric by-product being regenerated and reused . It has also been involved in the synthesis of azulenylheterocyclic compounds and in the formation of bipolar compounds with a negatively charged nitrogen atom and a positively charged phosphonium atom under the action of aqueous alkali .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Methoxyethyl)triphenylphosphonium bromide are not directly detailed in the provided papers. However, related compounds such as bromotriphenylphosphonium tribromide have been characterized, showing that they crystallize in a monoclinic space group and exist as discrete monomeric ions in the solid state with slightly irregular tetrahedral geometry around the phosphorus atom . The solubility and reactivity of these compounds can vary depending on the substituents attached to the phosphonium center, as seen in the synthesis of peptide-protected compounds with increased water solubility .
Scientific Research Applications
Phosphonioethylation of Compounds
- The reactions of phenylhydrazine and hydroxylamine with (β-X-ethyl)triphenylphosphonium salts have been studied, showing the formation of β-N-ethyl-substituted triphenylphosphonium salts. This highlights the role of (2-Methoxyethyl)triphenylphosphonium bromide in synthesizing derivatives with potential applications in various fields of chemistry (Ovakimyan et al., 2002).
Polymer-Silica Composites
- The compound has been used in the synthesis of π-conjugated polymers, leading to the creation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites, which are significant in materials science for their unique properties (Kubo et al., 2005).
Synthesis of N-alkyl-2-triphenylphosphoranylidene Glutarimides
- A three-component condensation reaction involving (ethoxycarbonylmethyl)triphenylphosphonium bromide was developed to efficiently synthesize fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides (Shaabani et al., 2006).
Mitochondrial pH Determination by NMR Spectroscopy
- The compound has been used in designing aminophosphonates for mitochondrial pH determination by NMR spectroscopy, which is significant in biological and medicinal research (Culcasi et al., 2013).
Bromodifluoromethylation of Alkenes
- It has been used as a precursor in the bromodifluoromethylation of alkenes under photoredox conditions, demonstrating its utility in synthetic organic chemistry (Lin et al., 2016).
Preparation of Aminoethyltriphenylphosphonium Bromides
- The compound plays a role in the preparation of 2-(N-disubstituted amino)ethyltriphenylphosphonium bromides, showing its importance in the synthesis of specialized organic compounds (Rao & Reddy, 2008).
Electrochemical Applications
- Its use in electrochemical applications, such as corrosion inhibition and electrochemical coupling, demonstrates its versatility in applied chemistry and materials science (Kumar et al., 2017; Li et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-methoxyethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22OP.BrH/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSFISGIOFHBOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625263 | |
| Record name | (2-Methoxyethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)triphenylphosphonium bromide | |
CAS RN |
55894-16-1 | |
| Record name | 55894-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxyethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-METHOXY-ETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)

